Triethylamine hydrochloride

Description

Properties

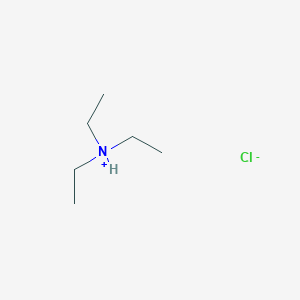

IUPAC Name |

N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWRPSCZWQJDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51974-04-0, 121-44-8 (Parent) | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51974-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060292 | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | Triethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245 °C (sublimes) | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1X10+6 mg/L at 25 °C, Soluble in 0.7 parts water, Very soluble in ethanol, chloroform, Soluble in alcohol, chloroform; very slightly soluble in benzene. Practically insoluble in ether | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0689 g/cu cm 21 °C | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000138 [mmHg] | |

| Record name | Triethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from alcohol, Hexagonal crsystals from alcohol | |

CAS No. |

554-68-7 | |

| Record name | Triethylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NX3818GCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

260 °C (decomposes) | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Triethylamine Hydrochloride: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine (B128534) hydrochloride ((C₂H₅)₃N·HCl), also known as triethylammonium (B8662869) chloride, is a versatile and widely utilized organic salt in research and industrial settings. As the hydrochloride salt of the tertiary amine triethylamine, it serves as a crucial reagent in a multitude of chemical transformations, most notably as a proton scavenger in reactions that produce hydrogen chloride. Its application is particularly prominent in organic synthesis, including peptide synthesis and dehydrohalogenation reactions. In the realm of drug development, it is often employed as a counter-ion in high-performance liquid chromatography (HPLC) for the separation and purification of acidic, basic, and neutral drug compounds.[1] A thorough understanding of its physical properties is paramount for its effective and safe handling, storage, and application in these critical fields. This technical guide provides an in-depth overview of the core physical characteristics of triethylamine hydrochloride, complete with detailed experimental protocols and visual representations of relevant chemical processes.

Core Physical Properties

The physical properties of this compound have been extensively characterized. A summary of these key quantitative data is presented in the tables below for ease of reference and comparison.

General and Thermal Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₆ClN | [2][3][4] |

| Molecular Weight | 137.65 g/mol | [1][2][3][5] |

| Appearance | White to off-white crystalline powder.[1][2][6] | [1][2][6] |

| Melting Point | 261 °C (decomposes) | [1][2][7] |

| Boiling Point | 223.18 °C (rough estimate) | [1][2][7] |

| Density | 1.07 g/cm³ | [1][2][5] |

Solubility and Solution Properties

| Property | Value | Reference(s) |

| Solubility in Water | 1440 g/L at 20 °C | [1][2][5] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and chloroform. Insoluble in ether. | [5] |

| pKa of Conjugate Acid (Triethylammonium ion) | 10.75 (in H₂O) | [8] |

| pH of Aqueous Solution | 5 (10 g/L at 20 °C) | [2][5] |

| Hygroscopicity | Hygroscopic | [1][2][6][8] |

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its proper use. The following sections detail the standard methodologies for measuring its key characteristics.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point. For pure this compound, a sharp melting range is expected. The substance decomposes at its melting point, which should also be noted.[1][2][6][8]

Solubility Determination

The solubility of this compound in water and organic solvents can be determined by the equilibrium solubility method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, ether) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to ensure that equilibrium is reached. This can be achieved using a shaker or a magnetic stirrer.

-

Phase Separation: Once equilibrium is established, the undissolved solid is allowed to settle, or the solution is centrifuged to separate the solid phase from the saturated solution.

-

Analysis: A known volume of the clear, saturated solution is carefully withdrawn and its concentration is determined using a suitable analytical technique. For an amine salt like this compound, this can be achieved through titration with a standardized base or by gravimetric analysis after evaporating the solvent.[5][9]

pKa Determination

The pKa of the conjugate acid of triethylamine (the triethylammonium ion) can be determined by potentiometric titration.

Methodology:

-

Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.1 M) is prepared in deionized water.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously with a magnetic stirrer.

-

Titration: A standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the triethylammonium ions have been neutralized.[3][10]

Visualizations

To further elucidate the experimental and chemical contexts of this compound, the following diagrams are provided.

Caption: Experimental workflow for determining the physical properties of this compound.

Caption: Role of triethylamine in a dehydrohalogenation reaction, forming this compound.

References

- 1. byjus.com [byjus.com]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 6. pennwest.edu [pennwest.edu]

- 7. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pubs.aip.org [pubs.aip.org]

- 10. sites.usm.edu [sites.usm.edu]

Triethylamine Hydrochloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine (B128534) hydrochloride ((C₂H₅)₃N·HCl), also known as triethylammonium (B8662869) chloride, is a versatile and widely utilized organic salt in chemical synthesis and pharmaceutical development. It is the hydrochloride salt of the tertiary amine, triethylamine. This white to off-white crystalline powder is appreciated for its role as a proton scavenger, a mild acid catalyst, and a reagent in a variety of chemical transformations. Its physical properties, such as its solubility profile and defined melting point, make it a convenient and manageable alternative to handling gaseous hydrogen chloride or the volatile liquid triethylamine. This guide provides an in-depth overview of the chemical and physical properties of triethylamine hydrochloride, detailed experimental protocols for its synthesis and application, and visual representations of its role in key chemical reactions.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a critical resource for its application in experimental design.

Physical Properties

A compilation of the key physical characteristics of this compound is presented in Table 1. This data is essential for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [1],[2] |

| Melting Point | 254-261 °C (decomposes) | [3],[4],[5],[6],[7],[8] |

| Boiling Point | Sublimes at 245 °C | [5] |

| Density | 1.0689 g/cm³ at 21 °C | [4],[5] |

| pH | 5 (10 g/L in H₂O at 20°C) | [9],[10] |

| Hygroscopicity | Hygroscopic | [9],[2] |

Chemical and Spectroscopic Data

Table 2 provides essential chemical and spectroscopic information for this compound, aiding in its identification and characterization.

| Property | Value | References |

| Molecular Formula | C₆H₁₆ClN | [3],[5],[11] |

| Molecular Weight | 137.65 g/mol | [3],[5],[7],[11] |

| pKa of conjugate acid (triethylammonium ion) | 10.75 | [12] |

| ¹H NMR (CDCl₃) | δ (ppm): 1.43 (t, 9H), 3.17 (q, 6H), 11.6 (s, 1H) | [13] |

| IR Spectrum | Key peaks can be found on the NIST WebBook | [14] |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in reactions and subsequent purification.

| Solvent | Solubility | References |

| Water | 1440 g/L at 20°C | [9],[15],[10] |

| Ethanol | Soluble | [9],[4],[1] |

| Chloroform | Soluble | [9],[4],[1] |

| Ether | Insoluble | [9],[1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and application of this compound are provided below. These protocols are intended to serve as a guide for laboratory practice.

Synthesis of this compound

Protocol 1: Neutralization of Triethylamine with Hydrochloric Acid

This is the most direct method for the preparation of this compound.

Materials:

-

Triethylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether

-

Ice bath

-

Stir plate and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a fume hood, dissolve a known amount of triethylamine in anhydrous diethyl ether in a flask equipped with a stir bar.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of concentrated hydrochloric acid dropwise to the stirring solution. A white precipitate of this compound will form immediately.

-

Continue stirring for 30 minutes in the ice bath to ensure complete reaction.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum to remove residual solvent.

Application in Organic Synthesis

Protocol 2: Use as an Acid Scavenger in Esterification

Triethylamine is commonly used as a base to neutralize the HCl generated during the formation of esters from acyl chlorides. This leads to the in-situ formation of this compound.

Materials:

-

Acyl chloride

-

Alcohol

-

Triethylamine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Separatory funnel

-

Aqueous 1M HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.0 equivalent) to the stirring solution. A precipitate of this compound may form.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl solution (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester product. The this compound is removed during the aqueous workup.

Protocol 3: Dehydrohalogenation of an Alkyl Halide

Triethylamine is a suitable base for promoting E2 elimination reactions to form alkenes.

Materials:

-

Alkyl halide

-

Triethylamine

-

Solvent (e.g., Tetrahydrofuran - THF, or Acetonitrile - ACN)

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Filtration apparatus

Procedure:

-

Dissolve the alkyl halide and an excess of triethylamine (2-3 equivalents) in a suitable solvent in a round-bottom flask equipped with a condenser.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature. The this compound salt may precipitate.

-

If a precipitate has formed, it can be removed by filtration.

-

The filtrate can then be subjected to an aqueous workup similar to Protocol 2 to remove any remaining this compound and excess triethylamine.

Visualizing Chemical Processes

Graphical representations of reaction mechanisms and workflows involving this compound can aid in understanding its function.

Caption: Esterification reaction using triethylamine as an acid scavenger.

References

- 1. CN101293840B - Technique for recycling triethylamine from hydrochloric acid triethylamine water solution - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. CN103115922A - Method for determining content of triethylamine salt - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

Navigating the Solubility of Triethylamine Hydrochloride: An In-depth Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the solubility of triethylamine (B128534) hydrochloride (TEA-HCl) in various organic solvents has been compiled to support researchers, scientists, and professionals in drug development. This document provides quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for its management in chemical reactions, addressing a critical knowledge gap in synthetic and pharmaceutical chemistry.

Triethylamine hydrochloride, a common byproduct in organic synthesis where triethylamine is used as a base, often presents challenges in purification due to its variable solubility. Understanding its behavior in different solvent systems is paramount for optimizing reaction workups, crystallization processes, and overall process efficiency.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent, particularly its polarity and hydrogen bonding capabilities. The following tables summarize the available quantitative solubility data in a range of common organic solvents.

Table 1: Solubility of this compound in Selected Pure Solvents at 25°C (298.15 K) [1]

| Solvent | Chemical Formula | Solubility ( g/100 mL) |

| Water | H₂O | 29.3 |

| Ethanol | C₂H₅OH | 41.8 |

| Acetone | CH₃COCH₃ | 18.2 |

Table 2: Qualitative and General Solubility Information

| Solvent | Solubility Description | References |

| Chloroform | Very soluble | [2][3] |

| Ethanol | Very soluble | [2][3] |

| Alcohol (general) | Soluble | [3][4] |

| Benzene | Very slightly soluble | [3] |

| Ether | Insoluble | [3][4] |

| Acetonitrile | Soluble, data available in binary mixtures | [5][6] |

| 1-Butanol | Soluble, data available in binary mixtures | [6][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble, data available in binary mixtures | [6][8] |

| 1-Octanol | Data available in binary mixtures | [6] |

Recent studies by Teng et al. (2023) and Zhang et al. (2024) have provided more extensive solubility data for this compound in various pure and binary solvent systems, highlighting the temperature dependence of its solubility.[5][6][9][10] These studies confirm that the dissolution process is generally endothermic, meaning solubility increases with temperature.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is crucial for generating reliable data. The static gravimetric method is a widely accepted and robust technique for this purpose.

Detailed Protocol: Static Gravimetric Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in an organic solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or incubator

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm pore size)

-

Syringes

-

Pipettes

-

Oven for drying glassware

-

Dessicator

2. Procedure:

-

Preparation:

-

Ensure all glassware is scrupulously clean and dry to prevent any contamination or introduction of moisture.

-

Prepare a series of vials for each solvent and temperature point to be tested.

-

-

Sample Preparation:

-

Add a pre-weighed excess amount of this compound to each vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume or mass of the organic solvent to each vial.

-

-

Equilibration:

-

Securely seal the vials.

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the salt).

-

Once the solvent is completely removed, place the vial in an oven at a suitable temperature (e.g., 60-80°C) to ensure all residual solvent is removed, then cool to room temperature in a desiccator.

-

Weigh the vial containing the dry this compound residue. Repeat the drying and weighing steps until a constant mass is achieved.

-

3. Data Calculation:

-

Mass of the solvent: (Mass of vial + saturated solution) - (Mass of vial + dry residue)

-

Mass of the dissolved this compound: (Mass of vial + dry residue) - (Mass of empty vial)

-

Solubility: (Mass of dissolved this compound / Mass of solvent) x 100 (expressed as g/100 g of solvent)

Visualization of this compound Management in Synthesis

In many organic reactions, triethylamine is added as a base to neutralize an acid (often HCl) formed as a byproduct. This results in the in-situ formation of this compound. The subsequent removal of this salt is a critical step in the purification of the desired product. The following diagram illustrates this logical workflow.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. triethylammonium chloride [chemister.ru]

- 3. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 554-68-7 [chemicalbook.com]

- 10. Triethylammoniumchlorid | 554-68-7 [m.chemicalbook.com]

Navigating Acidity in Non-Aqueous Environments: A Technical Guide to the pKa of Triethylamine Hydrochloride in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

The acid dissociation constant (pKa) is a fundamental parameter in chemical and pharmaceutical sciences, profoundly influencing a molecule's behavior in different environments. For triethylamine (B128534) hydrochloride, a tertiary amine salt frequently employed as a base in organic synthesis and as a counter-ion in pharmaceutical formulations, understanding its pKa in various solvents is critical for reaction optimization, formulation development, and predicting physiological interactions. This technical guide provides an in-depth overview of the pKa of triethylamine hydrochloride in several common solvents, complete with experimental methodologies for its determination.

Quantitative Analysis of pKa Values

The pKa of this compound exhibits significant variation depending on the solvent's properties, such as its polarity, dielectric constant, and ability to solvate ions. The following table summarizes the reported pKa values for the conjugate acid of triethylamine (the triethylammonium (B8662869) ion) in different solvents.

| Solvent | pKa Value |

| Water | 10.75[1] |

| Dimethyl Sulfoxide (DMSO) | 9.00 |

| Acetonitrile (B52724) (MeCN) | 18.82 |

| Methanol (B129727) (MeOH) | Not explicitly found in searches |

Note: The pKa value in methanol was not explicitly found in the performed searches. The determination of this value would require experimental measurement using the protocols outlined below.

Experimental Protocols for pKa Determination

The accurate determination of pKa values in non-aqueous solvents requires meticulous experimental design and execution. The following are detailed methodologies for three common techniques used to determine the pKa of amines like triethylamine.

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination. It involves the gradual addition of a titrant (a strong base) to a solution of the acidic species (triethylammonium ion) while monitoring the potential difference (pH) of the solution.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in the desired solvent (e.g., acetonitrile, methanol).

-

Prepare a standardized solution of a strong base titrant that is soluble and stable in the chosen solvent (e.g., tetrabutylammonium (B224687) hydroxide (B78521) in isopropanol (B130326) for acetonitrile solutions).

-

Calibrate the pH electrode using standard buffer solutions appropriate for the non-aqueous solvent system.

-

-

Titration Procedure:

-

Place a known volume of the this compound solution into a thermostatted titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Begin the titration by adding small, precise increments of the strong base titrant.

-

After each addition, allow the solution to equilibrate and record the corresponding pH reading.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point.

-

Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point, from which the half-equivalence point and thus the pKa can be calculated.

-

Spectrophotometric Determination

This method is applicable when the protonated and deprotonated forms of the compound exhibit different ultraviolet-visible (UV-Vis) absorption spectra.

Methodology:

-

Spectral Acquisition:

-

Prepare a series of buffer solutions with known and varying pH values in the desired solvent.

-

Prepare a stock solution of this compound in the same solvent.

-

For each buffer solution, add a small, constant amount of the this compound stock solution.

-

Record the UV-Vis absorption spectrum for each solution across a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the fully protonated (acidic solution) and deprotonated (basic solution) forms of triethylamine.

-

At a selected wavelength where the absorbance difference between the two forms is significant, plot the absorbance as a function of pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

-

The pKa can also be calculated using the following equation, derived from the Henderson-Hasselbalch equation:

pKa = pH + log[(A - AB) / (AA - A)]

where:

-

A is the absorbance of the solution at a given pH.

-

AA is the absorbance of the fully protonated form.

-

AB is the absorbance of the deprotonated form.

-

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for pKa determination, as the chemical shifts of certain nuclei are sensitive to the protonation state of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a series of solutions of this compound in the deuterated solvent of choice (e.g., DMSO-d6, CD3CN, CD3OD) containing buffers to achieve a range of pD (the equivalent of pH in a deuterated solvent) values.

-

Alternatively, a single sample can be titrated in the NMR tube with a strong acid or base, and spectra acquired at various points.

-

-

NMR Data Acquisition:

-

Acquire ¹H or ¹³C NMR spectra for each sample.

-

Identify a nucleus whose chemical shift is sensitive to the protonation state of the triethylamine. Protons or carbons near the nitrogen atom are typically good candidates.

-

-

Data Analysis:

-

Plot the chemical shift (δ) of the selected nucleus against the pD of the solution.

-

The resulting data will form a sigmoidal curve.

-

The pD at the inflection point of this curve corresponds to the pKa of triethylammonium ion in that solvent.

-

The pKa can be calculated by fitting the data to the following equation:

δobs = (δA + δB * 10(pD - pKa)) / (1 + 10(pD - pKa))

where:

-

δobs is the observed chemical shift at a given pD.

-

δA is the chemical shift of the fully protonated form.

-

δB is the chemical shift of the deprotonated form.

-

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

In-Depth Technical Guide to the Crystal Structure of Triethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of triethylamine (B128534) hydrochloride (TEA·HCl), a compound of significant interest in organic synthesis and pharmaceutical development. The information presented herein is based on the definitive crystal structure redetermination, offering a foundational understanding for applications in crystal engineering and drug design.

Physicochemical Properties and Structural Overview

Triethylamine hydrochloride is the salt formed from the neutralization of the tertiary amine, triethylamine, with hydrochloric acid. It presents as a white to off-white crystalline powder. Its ionic nature renders it highly soluble in polar solvents like water and ethanol.

The core of its structure is the triethylammonium (B8662869) cation, [(CH₃CH₂)₃NH]⁺, and the chloride anion, Cl⁻. The molecular formula is C₆H₁₆ClN, and its molecular weight is 137.65 g/mol .

Crystallographic Data

The crystal structure of this compound was redetermined with high precision by Churakov and Howard in 2004.[1] The data was collected at a temperature of 120 K. The compound crystallizes in the trigonal system, which is a key determinant of its physical properties and packing behavior.[1]

| Crystallographic Parameter | Value[1] |

| Crystal System | Trigonal |

| Space Group | P31c |

| Unit Cell Dimensions | |

| a | 8.2542 Å |

| b | 8.2542 Å |

| c | 6.9963 Å |

| Unit Cell Angles | |

| α | 90.00° |

| β | 90.00° |

| γ | 120.00° |

| Temperature | 120 K |

Experimental Protocols

The determination of the crystal structure of this compound involves a systematic workflow, from crystal growth to data analysis.

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. A common and effective method for growing single crystals of this compound is through slow evaporation of a saturated solution.[2]

Methodology:

-

Solvent Selection: A suitable solvent, such as ethanol, acetonitrile, or a mixture thereof, is chosen in which this compound has moderate solubility.[2]

-

Preparation of Saturated Solution: A saturated solution is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is then allowed to cool slowly to room temperature. The container is loosely covered to permit the solvent to evaporate over a period of several days to weeks in a vibration-free environment.

-

Crystal Harvesting: As the solvent evaporates, the concentration of the solute surpasses its saturation point, leading to the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal.[2]

Methodology:

-

Crystal Mounting: A well-formed single crystal of suitable size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.[2]

-

Data Collection: The mounted crystal is placed within a diffractometer and cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms.[1] A monochromatic X-ray beam, typically from a Mo Kα source (λ = 0.71073 Å), is directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The intensities of the diffracted X-rays are integrated, scaled, and corrected for various experimental factors. The space group is determined from the systematic absences in the diffraction data.[2]

-

Structure Solution and Refinement: The crystal structure is solved using computational methods to generate an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters, resulting in a highly accurate and detailed three-dimensional structure.[2]

Intermolecular Interactions and Supramolecular Structure

The crystal packing of this compound is dominated by a network of hydrogen bonds. The primary and most significant interaction is the N-H···Cl hydrogen bond formed between the protonated nitrogen atom of the triethylammonium cation and the chloride anion. This strong electrostatic interaction is the main driving force for the formation of the crystal lattice.

In addition to the primary hydrogen bond, weaker C-H···Cl interactions may also contribute to the overall stability of the crystal structure. These interactions, while less energetic, play a role in the precise orientation of the triethylammonium cations in the solid state.

The supramolecular assembly resulting from these interactions is a well-ordered three-dimensional network. Understanding this network is crucial for predicting and controlling the crystalline properties of materials containing the triethylammonium cation, which is a common motif in active pharmaceutical ingredients (APIs) and other specialty chemicals. The study of such structures is fundamental to the field of crystal engineering, which aims to design and synthesize novel crystalline materials with desired physical and chemical properties.

References

triethylamine hydrochloride 1H NMR spectrum analysis

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Triethylamine (B128534) Hydrochloride

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of triethylamine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of molecular compounds.

¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For amine salts such as this compound, ¹H NMR provides critical information about the number of different types of protons, their electronic environments, and their connectivity within the molecule. The protonation of the amine nitrogen to form the ammonium (B1175870) salt significantly influences the chemical shifts of adjacent protons, a key feature observed in the spectrum.

Analysis of the ¹H NMR Spectrum of this compound

The structure of this compound, [(CH₃CH₂)₃NH]⁺Cl⁻, contains three distinct proton environments, which give rise to three unique signals in the ¹H NMR spectrum:

-

Ammonium Proton (-NH⁺-) : A single, exchangeable proton directly attached to the nitrogen atom.

-

Methylene (B1212753) Protons (-CH₂-) : Six equivalent protons from the three ethyl groups, adjacent to the nitrogen atom.

-

Methyl Protons (-CH₃) : Nine equivalent protons from the three ethyl groups, at the terminus of the ethyl chains.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment.

-

Ammonium Proton : This proton is highly deshielded due to the positive charge on the adjacent nitrogen atom and its acidic nature. It typically appears as a broad singlet at a high chemical shift, often in the range of 11-12 ppm. In one documented spectrum in CDCl₃, this peak is observed at approximately 11.7 ppm.

-

Methylene Protons (-CH₂-) : These protons are adjacent to the positively charged nitrogen atom, which withdraws electron density and causes a significant downfield shift. Their signal typically appears as a quartet around 3.16 ppm. The splitting into a quartet is due to coupling with the three neighboring methyl protons (n+1 = 3+1 = 4).

-

Methyl Protons (-CH₃) : These protons are further from the electron-withdrawing nitrogen atom and are therefore more shielded than the methylene protons. They resonate further upfield, appearing as a triplet around 1.43 ppm. The signal is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

Integration

The integrated area under each signal is proportional to the number of protons giving rise to that signal. For this compound, the expected integration ratio is:

-

-NH⁺- : -CH₂- : -CH₃ = 1 : 6 : 9

Multiplicity (Splitting Pattern) and Coupling Constants (J)

Spin-spin coupling between non-equivalent neighboring protons causes the signals to split into multiple peaks (a multiplet).

-

The -CH₂- signal is a quartet because of coupling to the three protons of the adjacent -CH₃ group.

-

The -CH₃ signal is a triplet because of coupling to the two protons of the adjacent -CH₂- group.

-

The coupling constant, J, for both the quartet and the triplet is the same, typically around 7.3 Hz, which is a characteristic value for vicinal coupling in freely rotating ethyl groups. Another source reports a J-coupling value of approximately 5 Hz.

-

The -NH⁺- proton signal is often a broad singlet . This is because of rapid chemical exchange with trace amounts of water or acid in the solvent, which decouples it from the methylene protons. Quadrupolar relaxation from the ¹⁴N nucleus can also contribute to the broadening of both the -NH⁺- and the adjacent -CH₂- signals.

Data Presentation

The quantitative data for the ¹H NMR spectrum of this compound is summarized in the table below. The data is based on a spectrum recorded in CDCl₃ at 399.65 MHz.

| Proton Assignment | Chemical Shift (δ) [ppm] | Integration | Multiplicity | Coupling Constant (J) [Hz] |

| Ammonium (-NH⁺-) | 11.7 | 1H | Broad Singlet | N/A |

| Methylene (-CH₂-) | 3.155 | 6H | Quartet (q) | ~5 |

| Methyl (-CH₃) | 1.427 | 9H | Triplet (t) | ~5 |

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

This section details the methodology for preparing a sample of this compound and acquiring its ¹H NMR spectrum.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O)

-

NMR tube (5 mm)

-

Pipettes and glassware

-

Vortex mixer (optional)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound and transfer it into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial using a pipette. The choice of solvent can affect the chemical shifts, particularly for the exchangeable -NH⁺- proton.

-

Dissolution: Cap the vial and gently agitate or vortex it until the solid is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution. The final solution height in the tube should be approximately 4-5 cm.

-

Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

-

Acquisition:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative ratios of the protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Visualization

The following diagram illustrates the structure of the triethylammonium (B8662869) cation and the relationship between its proton environments and their corresponding signals in a typical ¹H NMR spectrum.

In-Depth Technical Guide to FT-IR Spectroscopy of Triethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of triethylamine (B128534) hydrochloride. It details the characteristic vibrational modes, presents quantitative data in a structured format, outlines experimental protocols for sample analysis, and includes a logical workflow for spectral acquisition and interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize FT-IR spectroscopy for the identification and characterization of amine salts.

Core Spectroscopic Data

The FT-IR spectrum of triethylamine hydrochloride is characterized by specific absorption bands that correspond to the vibrational modes of its constituent functional groups. The protonation of the tertiary amine to form the triethylammonium (B8662869) cation introduces a key diagnostic feature: the N⁺-H stretching vibration. The presence of the ethyl groups gives rise to various C-H and C-N stretching and bending vibrations.

Quantitative FT-IR Data Summary

The following table summarizes the principal absorption bands observed in the FT-IR spectrum of this compound. The data has been compiled from publicly available spectral databases and scientific literature.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3000-2800 | C-H Stretching (antisymmetric & symmetric) | -CH₂, -CH₃ | Strong |

| ~2700-2400 | N⁺-H Stretching | Triethylammonium | Broad, Strong |

| ~1489 | C-N Stretching | C-N | Medium |

| ~1400 | N⁺-H Bending | Triethylammonium | Medium |

| ~1378 | C-N Stretching | C-N | Medium |

| ~1200-700 | C-C Stretching, CH₂ & CH₃ Bending/Rocking | Ethyl Group | Medium-Weak |

Note: The exact peak positions and intensities can vary slightly depending on the sample preparation method and the specific instrumentation used.

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent upon meticulous sample preparation and consistent instrument parameters. The following protocols describe standard methodologies for the analysis of solid this compound.

Sample Preparation: KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common method for preparing solid samples for transmission FT-IR analysis.

-

Grinding: Using an agate mortar and pestle, finely grind a small amount (1-2 mg) of this compound. The particle size should be reduced to 1-2 microns to minimize scattering of the infrared radiation.[1]

-

Mixing: Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar. KBr is transparent in the mid-infrared region.[2] Gently mix the sample and KBr until a homogeneous mixture is obtained. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[1]

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[2]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Sample Preparation: Mull Technique

An alternative method involves creating a mull, a dispersion of the solid sample in a mulling agent. This is particularly useful for samples that are difficult to grind or that may react with KBr.

-

Grinding: Grind 5-10 mg of this compound to a fine powder in a mortar.[1]

-

Mulling: Add a small drop of a mulling agent, such as Nujol (mineral oil) or Fluorolube, to the ground sample.[3] Triturate the mixture until a smooth, paste-like consistency is achieved.

-

Mounting: Transfer the mull onto one face of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press and rotate the plates together to create a thin, uniform film of the sample between them.[1]

-

Analysis: Mount the sandwiched plates in the spectrometer's sample holder for spectral acquisition. It is common to use Fluorolube for the 3800-1330 cm⁻¹ region and Nujol for the 1330-400 cm⁻¹ region to avoid interference from the mulling agent's own absorption bands.[3]

Instrumental Parameters

For optimal results, the following FT-IR spectrometer settings are recommended:

-

Mode: Transmittance or Absorbance

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be collected prior to sample analysis and subtracted from the sample spectrum.

Logical Workflow and Data Interpretation

The process of obtaining and interpreting the FT-IR spectrum of this compound can be visualized as a systematic workflow. This workflow ensures that all necessary steps are taken for accurate identification and characterization.

Caption: Workflow for FT-IR analysis of this compound.

Interpreting the Spectrum

-

N⁺-H Stretch (2700-2400 cm⁻¹): The most prominent and diagnostic feature for an amine hydrochloride is the strong, broad absorption band in this region. This is due to the stretching of the N⁺-H bond in the triethylammonium cation. Its broadness is a result of hydrogen bonding.

-

C-H Stretches (3000-2800 cm⁻¹): These strong peaks arise from the symmetric and antisymmetric stretching vibrations of the C-H bonds within the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the ethyl chains.

-

Fingerprint Region (Below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule.[4] Key features include C-N stretching vibrations (around 1489 and 1378 cm⁻¹) and various bending and rocking vibrations of the CH₂ and CH₃ groups. Protonation of the nitrogen atom can cause shifts in the C-N stretching frequencies compared to the free amine.[5] Comparison of this region with a reference spectrum from a known standard is a reliable method for confirming the identity of the compound.[4]

References

In-Depth Technical Guide to the Thermogravimetric Analysis of Triethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of triethylamine (B128534) hydrochloride. The information contained herein is essential for professionals in research, science, and drug development who require a thorough understanding of the thermal properties of this compound for applications in synthesis, formulation, and stability studies.

Introduction to the Thermal Properties of Triethylamine Hydrochloride

This compound ((C₂H₅)₃N·HCl), a white to off-white crystalline powder, is the hydrochloride salt of the tertiary amine triethylamine. It is widely used in organic synthesis as a catalyst and as a reagent in the preparation of esters, amides, and other compounds. Understanding its thermal stability and decomposition behavior is critical for its safe handling, storage, and application in various chemical processes. Thermogravimetric analysis is a key technique for characterizing these properties.

Upon heating, this compound is known to decompose. The hydrochloride salt of triethylamine is a colorless, odorless, and hygroscopic powder, which decomposes when heated to 261 °C.[1] When heated to decomposition, it is expected to emit toxic vapors of nitrogen oxides, hydrogen chloride, and other chloride-containing compounds.[2]

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable information about the physical and chemical properties of materials, including their thermal stability, the composition of multi-component systems, and decomposition kinetics. A TGA instrument consists of a high-precision balance, a furnace, a temperature programmer, and a system for controlling the atmosphere around the sample. The output of a TGA experiment is a thermogram, which plots the mass of the sample as a percentage of its initial mass against temperature or time.

Predicted Thermal Decomposition Pathway of this compound

The thermal decomposition of tertiary amine hydrochlorides, such as this compound, is expected to proceed via dissociation into the free amine and hydrogen chloride gas. This is analogous to the initial decomposition steps observed in similar quaternary ammonium (B1175870) chlorides.

The primary decomposition reaction is predicted to be:

(C₂H₅)₃N·HCl(s) → (C₂H₅)₃N(g) + HCl(g)

The theoretical mass loss for this single-step decomposition would be 100%. The molar mass of this compound is 137.65 g/mol , which is composed of triethylamine (101.19 g/mol ) and hydrogen chloride (36.46 g/mol ).

Further decomposition of the evolved triethylamine at higher temperatures is possible, but the initial and primary mass loss observed in TGA is expected to correspond to the dissociation of the salt.

A visual representation of the predicted primary decomposition pathway is provided below.

Caption: Predicted thermal decomposition of this compound.

Quantitative Thermogravimetric Analysis Data

Based on its known decomposition temperature of approximately 261 °C, a significant, single-step mass loss is expected to begin around this temperature, corresponding to the dissociation of the salt into triethylamine and hydrogen chloride.

The following table summarizes the expected quantitative data from a TGA experiment on this compound.

| Parameter | Expected Value | Source(s) |

| Initial Mass Loss (Moisture/Volatiles) | ~0.85% (variable) | [3] |

| Decomposition Onset Temperature | ~261 °C | [1] |

| Primary Decomposition Mass Loss | ~100% | Theoretical |

| Decomposition Products | Triethylamine, Hydrogen Chloride | [2] |

Detailed Experimental Protocol for TGA of this compound

The following is a recommended experimental protocol for conducting a thermogravimetric analysis of this compound, based on standard methodologies for organic salts.

Instrumentation: A calibrated thermogravimetric analyzer (TGA) is required, capable of precise temperature and mass control and measurement.

Experimental Workflow:

Caption: Experimental workflow for TGA of this compound.

Detailed Parameters:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 5 - 10 mg | Ensures uniform heating and accurate mass detection. |

| Crucible | Alumina or Platinum | Inert materials that will not react with the sample or its decomposition products. |

| Atmosphere | Inert Gas (e.g., Nitrogen) | Prevents oxidative decomposition, allowing for the study of the inherent thermal stability. |

| Gas Flow Rate | 50 - 100 mL/min | Ensures an inert environment and efficient removal of gaseous decomposition products. |

| Temperature Program | ||

| - Initial Temperature | 30 °C | To establish a stable baseline. |

| - Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |

| - Final Temperature | 400 °C | Sufficient to observe the complete decomposition of the compound. |

| Data Collection | Mass (%), Temperature (°C) | To generate the TGA thermogram. The first derivative of the mass loss (DTG) is also valuable for identifying the temperature of the maximum rate of decomposition. |

Data Interpretation and Expected Results

The TGA thermogram of a pure, dry sample of this compound is expected to show a stable baseline with minimal mass loss up to approximately 260 °C. A sharp, single-step mass loss of nearly 100% should then be observed, indicating the decomposition and volatilization of the compound. The derivative thermogravimetric (DTG) curve will show a distinct peak corresponding to the temperature of the maximum rate of mass loss. Any initial mass loss at lower temperatures (e.g., below 150 °C) can be attributed to the presence of moisture or residual solvents.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability and decomposition profile of this compound. This guide provides the fundamental knowledge, expected quantitative data, and a detailed experimental protocol to assist researchers, scientists, and drug development professionals in performing and interpreting TGA of this important compound. A thorough understanding of its thermal behavior is paramount for ensuring its effective and safe use in various applications.

References

An In-depth Technical Guide to the Thermal Decomposition of Triethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal decomposition of triethylamine (B128534) hydrochloride. The information is curated for professionals in research and development who require detailed data on the thermal stability and decomposition pathways of this compound.

Thermal Decomposition Data

Triethylamine hydrochloride is a hygroscopic, colorless, and odorless powder.[1] Its thermal stability is a critical parameter in its application in chemical synthesis and pharmaceutical development. The reported decomposition temperatures from various sources are summarized below.

| Parameter | Value | Source |

| Decomposition Temperature | 261 °C | Wikipedia[1] |

| Decomposition Temperature | > 260 °C | Fisher Scientific SDS[2] |

| Melting Point (with decomposition) | 261 °C | LookChem[3] |

| Melting Point (with decomposition) | 261 °C | ChemicalBook[4] |

| Melting Point (with decomposition) | 260 °C | PubChem[5] |

| Decomposition Temperature | ~260 °C | Thermo Scientific Chemicals[6] |

| Melting Point (with decomposition) | 258 °C | Tokyo Chemical Industry |

Upon heating, this compound is known to emit toxic vapors, including nitrogen oxides (NOx), hydrogen chloride (HCl), and chloride anions.[3][5]

Experimental Protocol for Determining Decomposition Temperature

The thermal decomposition of this compound is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7] These techniques provide information on the mass loss of the sample as a function of temperature and the heat flow associated with thermal transitions, respectively.

Objective: To determine the onset temperature of decomposition and characterize the energetic profile of the decomposition process.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.

-

Microbalance with high sensitivity.

-

Inert gas supply (e.g., Nitrogen, Argon) for purging the furnace.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA/DSC crucible (typically alumina (B75360) or platinum).

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty) into the instrument's furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C).

-

Heat the sample at a constant rate, for example, 10 °C/min, up to a final temperature well above the expected decomposition temperature (e.g., 350 °C).

-

-

Data Acquisition:

-

Continuously record the sample weight (TGA), the differential heat flow (DSC), and the sample temperature throughout the experiment.

-

-

Data Analysis:

-

TGA Curve: Plot the percentage of weight loss on the y-axis against the temperature on the x-axis. The onset of decomposition is determined as the temperature at which a significant weight loss begins.

-

DSC Curve: Plot the heat flow on the y-axis against the temperature on the x-axis. Endothermic or exothermic peaks associated with melting and decomposition will be observed.

-

Decomposition Pathway

The thermal decomposition of quaternary ammonium (B1175870) salts like this compound can proceed through two primary mechanisms: Hofmann elimination and nucleophilic substitution.[7]

Caption: Predicted thermal decomposition pathways of this compound.

Hofmann Elimination: This is generally the major decomposition pathway for quaternary ammonium salts.[7] The chloride ion acts as a base, abstracting a proton from a beta-carbon of an ethyl group, leading to the formation of ethene (an alkene), triethylamine (a tertiary amine), and hydrogen chloride.

Nucleophilic Substitution (S(_N)2): In this alternative pathway, the chloride ion acts as a nucleophile and attacks one of the ethyl groups attached to the nitrogen atom.[7] This results in the displacement of a neutral tertiary amine, yielding ethyl chloride and diethylamine. The relative contribution of this pathway is influenced by steric hindrance around the alkyl groups.[7]

References

- 1. Triethylamine - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. lookchem.com [lookchem.com]

- 4. 554-68-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Laboratory Synthesis of Triethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of triethylamine (B128534) hydrochloride (TEA-HCl), a common and versatile reagent in organic chemistry. The primary focus of this document is the direct synthesis via acid-base neutralization, a method favored for its simplicity, high yield, and purity of the final product.

Core Synthesis Protocol: Acid-Base Neutralization

The most direct and widely used laboratory method for preparing triethylamine hydrochloride is the reaction of triethylamine (a base) with hydrochloric acid.[1][2] This reaction is a straightforward acid-base neutralization that forms the triethylammonium (B8662869) chloride salt.

Experimental Protocol

Materials:

-

Triethylamine (Et₃N)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether (or another suitable solvent such as ethanol (B145695) or water)[2]

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve triethylamine in a suitable anhydrous solvent like diethyl ether. The choice of solvent is critical, as this compound is insoluble in many common organic solvents, which facilitates its isolation.[2][3]

-

Cool the stirred solution in an ice bath to manage the exothermic nature of the neutralization reaction.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the cooled triethylamine solution using a dropping funnel.[2]

-

As the hydrochloric acid is added, a white precipitate of this compound will form immediately.[2]

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.[2][3]

-

Wash the collected precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.[3]

-

Dry the purified this compound under vacuum to obtain a fine, white crystalline powder.[4]

Alternative Synthetic Routes

While direct neutralization is standard, this compound can also be synthesized through other pathways. One documented method involves the reaction of dimethyldichlorosilane with water and toluene. After reflux and extraction, triethylamine is added to the resulting liquid, yielding a white solid of this compound that can be crystallized from chloroform.[2][5]

Formation as a Byproduct in Organic Reactions

Triethylamine is frequently employed as an "acid scavenger" in organic synthesis, particularly in reactions that generate hydrogen chloride as a byproduct, such as the formation of esters and amides from acyl chlorides.[2][4] In these applications, the triethylamine neutralizes the in-situ generated HCl, forming this compound.[2] This salt often precipitates from the reaction mixture and can be removed by filtration.[2][3]

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₆ClN | [6] |

| Molecular Weight | 137.65 g/mol | [6][7] |

| Appearance | White crystalline powder, hexagonal crystals | [4][6][7] |

| Melting Point | 260-261 °C (decomposes) | [4][7] |

| Boiling Point | Sublimes at 245 °C | [7] |

| Solubility in Water | 1 x 10⁶ mg/L at 25 °C (highly soluble) | [7] |

| Density | 1.0689 g/cm³ at 21 °C | [7] |

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Acid-Base Neutralization

Caption: Acid-base neutralization reaction for TEA-HCl synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Triethylamine - Wikipedia [en.wikipedia.org]

- 5. CN102924288A - Method for preparing and synthesizing ammonium salt - Google Patents [patents.google.com]

- 6. This compound(554-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Triethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for triethylamine (B128534) hydrochloride (CAS No. 554-68-7), compiled from Safety Data Sheets (SDS) and chemical databases. It is intended to equip laboratory and drug development professionals with the necessary knowledge to handle this compound safely.

Identification and Physicochemical Properties

Triethylamine hydrochloride, also known as triethylammonium (B8662869) chloride, is the hydrochloride salt of the organic base triethylamine.[1][2] It is commonly used in organic synthesis, for instance, to neutralize the hydrogen chloride produced in reactions involving acyl chlorides, and in the preparation of buffer solutions.[2][3][4] It presents as a white to off-white, hygroscopic crystalline powder.[2][5][6]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₆H₁₆ClN | [1][7] |

| Molecular Weight | 137.65 g/mol | [3][8] |

| CAS Number | 554-68-7 | [1][3][8] |

| Appearance | White to off-white, hygroscopic crystalline powder | [5][6][9] |

| Melting Point | 254 - 261 °C (decomposes) | [2][3][4][6] |

| Boiling Point | Sublimes at 245 °C | [3] |